Farnesyl monophosphate

描述

法尼基单磷酸酯是一种有机磷酸酯化合物,在类异戊二烯的生物合成中起着至关重要的作用。它是法尼醇的衍生物,法尼醇是一种天然存在的倍半萜醇。 法尼基单磷酸酯参与多种生物过程,包括胆固醇、泛醌和其他重要生物分子的合成 .

准备方法

合成路线和反应条件: 法尼基单磷酸酯可以通过法尼醇的磷酸化合成。该反应通常涉及使用磷酸化试剂,例如在碱(如吡啶)存在下使用氧氯化磷或氯化磷酰。 反应在无水条件下进行,以防止磷酸化试剂水解 .

工业生产方法: 在工业环境中,法尼基单磷酸酯的生产通常涉及使用生物催化剂。法尼基焦磷酸合酶等酶可以催化法尼醇转化为法尼基单磷酸酯。 这种酶法由于其高特异性和效率而更受欢迎 .

化学反应分析

Key Findings:

-

Enzyme & Mechanism : Microsomal FPK in rat liver and plant cells utilizes CTP as the phosphate donor, not ATP or GTP . The reaction proceeds via a two-step mechanism:

-

Farnesol → FMP (ATP-dependent kinase).

-

FMP → FPP (CTP-dependent FPK).

-

-

Kinetic Parameters :

-

Inhibitors : Sodium orthovanadate (5 mM) enhances FPP yield by inhibiting phosphatases .

Reaction Table

| Substrate | Enzyme | Cofactor | Product | Organism | Reference |

|---|---|---|---|---|---|

| FMP | FPK | CTP | FPP | Rat liver, Nicotiana tabacum |

Key Findings:

-

Phosphatase Activity : Dephosphorylation occurs in microsomal fractions, but is suppressed by sodium orthovanadate .

-

Biological Role : Regulates intracellular FMP/FPP levels, influencing protein prenylation and sterol synthesis .

Reaction Table

| Substrate | Enzyme | Cofactor | Product | Organism | Reference |

|---|---|---|---|---|---|

| FMP | Phosphatases | H₂O | Farnesol | Rat liver |

Key Findings:

-

IC₅₀ Values :

-

Mechanism : FMP shifts the LPA dose-response curve rightward, indicating competitive binding .

Key Findings:

-

FPPMT-Catalyzed Cyclization : FPP derived from FMP undergoes methylation and cyclization via a SN2 mechanism, forming cyclopropane intermediates en route to monocyclic terpenes .

-

Structural Determinants : Hydrophobic residues (W46, F56, L239) and a Mg²⁺-binding site (E42, H45) stabilize FPP in enzymatic pockets .

科学研究应用

Role in Isoprenoid Biosynthesis

Farnesyl monophosphate serves as an intermediate in the biosynthesis of various isoprenoids, including sterols and sesquiterpenes. In plant cells, for instance, farnesol is converted to farnesyl pyrophosphate through successive phosphorylation reactions, with this compound being a crucial precursor in this pathway. Research on Nicotiana tabacum cell cultures demonstrated that farnesol could be effectively incorporated into sterols, although the incorporation rate was significantly reduced under certain conditions, such as elicitor treatment .

Inhibition of Farnesyltransferase

This compound has been identified as a potent inhibitor of farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins. Studies have shown that certain derivatives of this compound exhibit stronger inhibitory effects on FTase than their corresponding farnesyl pyrophosphate analogs. For example, a prodrug derivative of 3-allylthis compound was evaluated for its effects on prenylation and cell cycle arrest in human malignant schwannoma cell lines, demonstrating significant cytostatic effects at low concentrations .

Therapeutic Applications

The therapeutic potential of this compound extends to cancer treatment, where it can inhibit FTase activity. This inhibition plays a crucial role in disrupting the prenylation process of oncogenic proteins, thereby hindering cancer cell proliferation. The combination of this compound derivatives with other drugs like lovastatin has shown promise in enhancing the anticancer effects by inducing significant cell cycle arrest .

Structural Insights and Mechanisms

Recent structural studies have provided insights into how this compound interacts with FTase. The binding of farnesyl pyrophosphate to a newly identified allosteric pocket on the enzyme suggests a complex regulatory mechanism that can be exploited for drug development. This binding can lock the enzyme in an inactive state, highlighting the potential for designing allosteric inhibitors based on this compound derivatives .

Data Table: Comparison of this compound Derivatives

| Compound Name | IC50 (μM) | Application Area | Notes |

|---|---|---|---|

| 3-Allylthis compound | 0.04 | Cancer therapy | Potent FTase inhibitor |

| Prodrug derivative 5b | 1 | Cell cycle arrest | Enhances lovastatin effects |

| Farnesol-derived Monophosphates | Varies | Isoprenoid biosynthesis | Utilized in sterol biosynthesis |

| Bisphosphonate analogs | Varies | Bone resorption disorders | Inhibit FPPS; potential anticancer targets |

Case Studies

- Cancer Treatment with this compound Derivatives : A study demonstrated that combining 1-3 μM of a specific derivative with lovastatin resulted in significant inhibition of RhoB prenylation and cell cycle arrest in STS-26T cells. This highlights the potential for using this compound derivatives in combination therapies for cancer treatment .

- Isoprenoid Biosynthesis in Plants : Research indicated that Nicotiana tabacum cell cultures could utilize farnesol effectively for sterol biosynthesis through the action of this compound, showcasing its importance in plant biochemistry .

作用机制

法尼基单磷酸酯主要通过法尼基化过程发挥作用。这涉及将法尼基基团转移到特定蛋白质上,该过程由法尼基转移酶催化。蛋白质的法尼基化对于它们在细胞内的正确定位和功能至关重要。 法尼基单磷酸酯还通过作为前体分子在胆固醇和其他类异戊二烯的生物合成中发挥作用 .

类似化合物:

- 香叶基香叶基单磷酸酯

- 法尼基二磷酸酯

- 香叶基香叶基二磷酸酯

比较: 法尼基单磷酸酯由于其在蛋白质法尼基化中的特殊作用而独一无二,而并非所有类似化合物都具有这种作用。虽然香叶基香叶基单磷酸酯和法尼基二磷酸酯也参与类异戊二烯的生物合成,但它们具有不同的作用和特异性。 法尼基单磷酸酯在蛋白质修饰的背景下尤为重要,而香叶基香叶基单磷酸酯更多地参与长链类异戊二烯的合成 .

相似化合物的比较

- Geranylgeranyl monophosphate

- Farnesyl diphosphate

- Geranylgeranyl diphosphate

Comparison: Farnesyl monophosphate is unique due to its specific role in the farnesylation of proteins, a process not shared by all similar compounds. While geranylgeranyl monophosphate and farnesyl diphosphate are also involved in isoprenoid biosynthesis, they have distinct roles and specificities. This compound is particularly important in the context of protein modification, whereas geranylgeranyl monophosphate is more involved in the synthesis of longer-chain isoprenoids .

生物活性

Farnesyl monophosphate (FMP) is a significant compound in biochemistry, primarily known for its role in the mevalonate pathway, which is crucial for the biosynthesis of various biomolecules, including sterols and isoprenoids. This article explores the biological activity of FMP, focusing on its interactions with cellular receptors, effects on cell signaling, and potential therapeutic applications.

Overview of this compound

This compound is an isoprenoid phosphate that serves as a precursor in the synthesis of farnesyl pyrophosphate (FPP). FPP is a critical intermediate in the mevalonate pathway and has been extensively studied for its roles in cellular processes such as protein prenylation and cholesterol synthesis. FMP itself has garnered attention for its biological activities, particularly as a modulator of signaling pathways.

Interaction with Lysophosphatidic Acid Receptors

This compound has been identified as an endogenous ligand that interacts with lysophosphatidic acid (LPA) receptors, specifically LPA3. Research indicates that FMP can antagonize LPA-induced intracellular calcium mobilization, demonstrating its potential role in modulating LPA receptor activity. The dissociation constant (K_d) for FMP binding to LPA3 is approximately 48 ± 12 nM, highlighting its potency as an antagonist at this receptor .

Inhibition of Protein Farnesyltransferase

FMP exhibits significant inhibitory effects on protein farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins through farnesylation. Studies have shown that FMP and its analogs are more potent inhibitors of FTase than their diphosphate counterparts. For instance, a derivative of FMP was shown to inhibit RhoB prenylation effectively and induce cell cycle arrest in malignant schwannoma cell lines . The IC50 values for these inhibitory effects suggest that FMP could be a valuable tool in cancer therapy targeting FTase.

Induction of Cell Death

Recent studies have highlighted the ability of farnesyl pyrophosphate (FPP), a related compound, to act as a danger signal that induces acute cell death through mechanisms involving calcium influx and activation of TRPM2 cation channels. Although FMP itself does not directly induce cell death, its metabolic relationship with FPP suggests potential pathways through which it may influence cell survival and apoptosis .

Effects on Cell Signaling Pathways

FMP's interaction with LPA receptors indicates its role in modulating various signaling pathways associated with cell proliferation and survival. The competitive antagonism observed with LPA suggests that FMP could alter cellular responses to growth factors and inflammatory signals, potentially impacting conditions such as cancer and cardiovascular diseases.

Table: Summary of Key Research Findings on this compound

属性

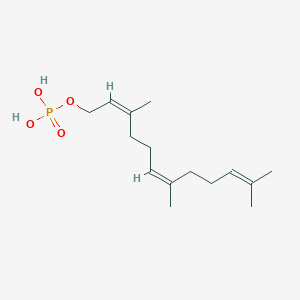

IUPAC Name |

[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWCKXBHSDCCT-FBXUGWQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15416-91-8 | |

| Record name | Farnesyl monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。